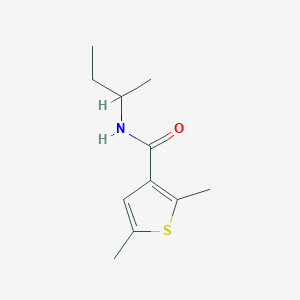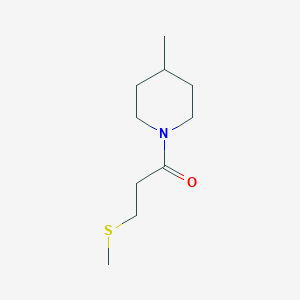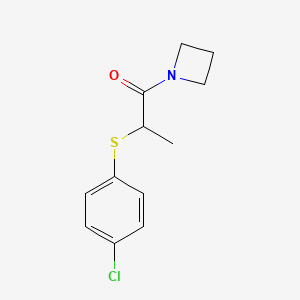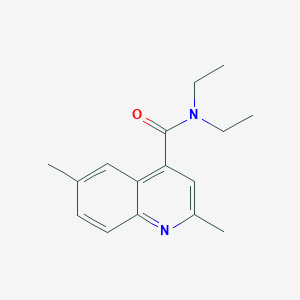
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide, also known as BMT-1, is a chemical compound that has shown potential in scientific research applications. This compound belongs to the class of thiophene carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. One study found that N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide has been shown to have various biochemical and physiological effects in scientific research studies. One study found that N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide reduced the levels of inflammatory cytokines in the lungs of mice with acute lung injury. Another study found that N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide inhibited the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide has several advantages for lab experiments, including its ease of synthesis and low cost. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide. One area of interest is its potential as a therapeutic agent for various inflammatory and cancer-related conditions. Another area of interest is its mechanism of action, which is not fully understood and requires further investigation. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be explored in future research.
Synthesis Methods
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylthiophene-3-carboxylic acid with butan-2-amine. The resulting product is then treated with thionyl chloride to produce the desired N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide compound.
Scientific Research Applications
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide showed anti-inflammatory effects in a mouse model of acute lung injury. Another study found that N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide inhibited the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-5-7(2)12-11(13)10-6-8(3)14-9(10)4/h6-7H,5H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDHCMRFWMCJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(SC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)


![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)

![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)